molecular formula C12H11NO5 B13100772 (R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid

(R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid

Cat. No.: B13100772
M. Wt: 249.22 g/mol
InChI Key: YWDXODQRCDEZLN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid is a high-value chiral building block utilized in organic synthesis and pharmaceutical research. This compound features a phthalimide group, a versatile motif known for its role in medicinal chemistry and its ability to act as a protected amine synthon . Phthalimide derivatives are recognized for their broad spectrum of potential biological activities and are frequently employed in the design of new pharmacophores . As a single enantiomer, this compound is particularly valuable for the stereoselective synthesis of complex molecules. Its structure, comprising a carboxylic acid and a hydroxy group, offers multiple sites for chemical modification, making it a versatile intermediate for constructing more complex chiral targets. Application Note: This product is intended for research applications and is strictly labeled 'For Research Use Only.' It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Handling and Safety: This chemical may cause skin and serious eye irritation and may cause respiratory irritation. Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection . Use only in a well-ventilated area and avoid breathing its dust or fumes .

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

(2R)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoic acid

InChI

InChI=1S/C12H11NO5/c14-9(12(17)18)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4,9,14H,5-6H2,(H,17,18)/t9-/m1/s1

InChI Key

YWDXODQRCDEZLN-SECBINFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC[C@H](C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid typically involves the reaction of phthalic anhydride with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phthalimide ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

®-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-(1,3-Dioxoisoindolin-2-yl)-2-oxobutanoic acid, while reduction of the phthalimide group can produce 4-(2-amino-1,3-dioxoisoindolin-2-yl)butanoic acid .

Scientific Research Applications

Synthesis of (R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid

The synthesis typically involves the reaction of phthalic anhydride with an appropriate amino acid under controlled conditions. The process leads to the formation of the isoindoline structure, which is crucial for its biological activity. The following table summarizes the critical parameters for synthesizing this compound:

Parameter Details
Starting Materials Phthalic anhydride, amino acids
Reaction Conditions Temperature: 423 K; Solvent: Ethanol
Yield Varies based on conditions
Purification Method Crystallization from ethanol-water

Biological Activities

Preliminary studies indicate that this compound may interact with various biological targets, particularly enzymes involved in inflammatory pathways. Its structural characteristics suggest potential as an inhibitor of protein tyrosine phosphatases (PTPs), which play a critical role in cellular signaling processes.

Case Study: Inhibition of Protein Tyrosine Phosphatases

Research has shown that compounds similar to this compound can selectively inhibit PTPs. For instance, a study demonstrated that derivatives of this compound exhibited effective inhibition against specific PTP family members, suggesting its utility in developing therapeutic agents for diseases where PTPs are implicated, such as cancer and diabetes .

Potential Applications

The versatility of this compound opens avenues for various applications:

  • Medicinal Chemistry : Its potential as a therapeutic agent targeting inflammatory pathways.
  • Biochemical Research : As a tool compound for studying enzyme interactions and signaling pathways.
  • Pharmaceutical Development : In the formulation of drugs aimed at treating metabolic disorders.

Biological Activity

(R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid is a chiral compound notable for its unique structural features, including a dioxoisoindoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C₁₂H₁₁N₁O₅
  • Molecular Weight : 249.22 g/mol
  • CAS Number : 48172-10-7

The synthesis of this compound typically involves the reaction of phthalic anhydride with amino acids, which leads to the formation of the isoindoline structure followed by further functionalization to introduce the hydroxybutanoic acid group.

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors related to inflammatory pathways. Preliminary studies suggest its potential as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in several pathological conditions including fibrosis and cancer .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Potential inhibition of autotaxin may reduce inflammation through LPA modulation .
Anticancer Interaction with pathways involved in tumor growth and metastasis.
Neuroprotective Potential effects on neurotransmitter systems, though more research is needed .

Case Studies and Research Findings

  • Autotaxin Inhibition :
    A study highlighted the modification of known autotaxin inhibitors leading to compounds that effectively reduced plasma LPA levels in vivo. This suggests that this compound could similarly function as a therapeutic agent in conditions like pulmonary fibrosis .
  • Molecular Docking Studies :
    Computational studies using molecular docking techniques have shown that this compound can bind effectively to enzyme active sites involved in inflammatory responses. These findings warrant further kinetic assays to validate these interactions experimentally.
  • Comparative Analysis with Analogues :
    The compound has been compared with structurally similar compounds to assess its unique properties. For instance, while (S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid shares a similar structure, it displays different biological activities due to its opposite chirality .

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas include:

  • In vivo Studies : To confirm efficacy and safety profiles in animal models.
  • Clinical Trials : To evaluate therapeutic potential in human populations.
  • Mechanistic Studies : To explore detailed pathways affected by this compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dioxoisoindolinyl-Containing Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
(R)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid -OH (C2), -COOH (C4) C₁₂H₁₁NO₅ 249.22 Chiral center at C2; intramolecular H-bonding
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid -SCH₃ (C4), -COOH (C2) C₁₃H₁₃NO₄S 279.31 Methylsulfanyl group enhances lipophilicity
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid -CH₃ (C3), -COOH (C2) C₁₃H₁₃NO₄ 247.25 Branched alkyl chain; altered crystal packing
(S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid -OH (C2), -COOH (C4) C₁₂H₁₁NO₅ 249.22 S-enantiomer; distinct biological activity
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate -OCH₂CH₂ (C4), -COOEt (C3) C₁₆H₁₇NO₆ 319.31 Ester derivative; higher solubility in organic solvents

Key Observations:

Substituent Impact on Physicochemical Properties: The methylsulfanyl group in (2R)-4-(methylsulfanyl)butanoic acid increases lipophilicity (logP ~1.8 vs. 0.9 for the hydroxybutanoic acid), enhancing membrane permeability . The ethyl ester in Ethyl 4-(2-dioxoisoindolinylethoxy)butanoate reduces polarity, making it more suitable for hydrophobic drug formulations .

Stereochemical Differences: The R- and S-enantiomers of 2-hydroxybutanoic acid derivatives exhibit divergent biological activities. For example, the S-isomer is a precursor in amikacin synthesis, while the R-isomer is used in isocoumarin derivatives .

Crystallographic and Hydrogen-Bonding Analysis

Table 2: Crystallographic Data and Hydrogen-Bonding Motifs

Compound Dihedral Angle (°)¹ Hydrogen-Bonding Motifs Crystal System Reference
This compound 79.14 (dioxoisoindolinyl vs. COOH) Intramolecular C–H⋯O (S(5)); Intermolecular O–H⋯O (R₂²(9)) chains Monoclinic
(2R)-3-methylbutanoic acid 80.04 (dioxoisoindolinyl vs. CH₃) C–H⋯O (R(5)); No intermolecular O–H⋯O bonds Orthorhombic
(S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic acid Not reported Similar intramolecular H-bonding; altered packing due to chirality Not reported

¹ Dihedral angle between the dioxoisoindolinyl plane and the carboxylate/methyl group.

Key Findings:

  • The planar 1,3-dioxoisoindolinyl group forms consistent intramolecular C–H⋯O bonds (S(5) motifs) across analogues, stabilizing the molecular conformation .
  • Intermolecular O–H⋯O bonds in the R-hydroxybutanoic acid create extended chains (R₂²(9) motifs), whereas the methyl-substituted analogue lacks these interactions, resulting in less dense crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.